molecular formula C18H20N2O2 B1392558 {[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine CAS No. 1242910-27-5

{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine

Cat. No.: B1392558
CAS No.: 1242910-27-5
M. Wt: 296.4 g/mol
InChI Key: PSCGDBGDTVIYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate signaling pathways that are critical for cell growth and differentiation. Additionally, it has been found to affect the expression of certain genes, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, thereby affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of key metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound may be actively transported across cell membranes or bind to intracellular proteins that facilitate its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

[6-(aminomethyl)-2-methyl-2,3-dihydroindol-1-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-9-15-4-3-13(11-19)10-17(15)20(12)18(21)14-5-7-16(22-2)8-6-14/h3-8,10,12H,9,11,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCGDBGDTVIYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C3=CC=C(C=C3)OC)C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine
Reactant of Route 2
Reactant of Route 2
{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine
Reactant of Route 3
Reactant of Route 3
{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine
Reactant of Route 4
{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine
Reactant of Route 5
{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine
Reactant of Route 6
Reactant of Route 6
{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.